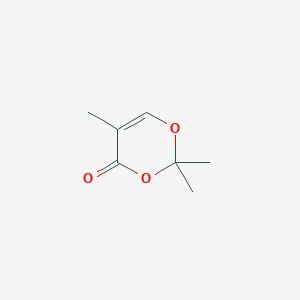2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one
CAS No.: 110168-51-9
Cat. No.: VC19176208
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110168-51-9 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | 2,2,5-trimethyl-1,3-dioxin-4-one |
| Standard InChI | InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3 |
| Standard InChI Key | LOTZEUSHKCAQNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC(OC1=O)(C)C |
Introduction
Structural Characterization and Nomenclature
The systematic IUPAC name 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one indicates a six-membered oxygen-containing heterocycle with three methyl substituents at positions 2, 2, and 5, alongside a ketone group at position 4. The numbering of the dioxinone ring follows standard conventions, with oxygen atoms at positions 1 and 3.
Comparative Analysis with Documented Analogues
While no direct data exists for the 2,2,5-trimethyl variant, the structurally similar 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS 5394-63-8) provides a foundational reference. Key properties of this analogue include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | |
| Melting Point | 12–13 °C | |
| Boiling Point | ~275 °C | |
| Density | 1.07 g/mL at 25 °C | |
| Solubility in Water | Practically insoluble |
The 2,2,6-isomer’s liquid state at room temperature and thermal stability up to 120°C suggest that the 2,2,5 variant may exhibit comparable physical properties, albeit with potential differences in reactivity due to substituent positioning .
Synthetic Pathways and Reactivity
Hypothetical Synthesis Routes
The 2,2,5-trimethyl derivative could theoretically be synthesized via modifications to established methods for analogous dioxinones:
-
Acetoacetylation Reactions: Analogous to the 2,2,6-isomer’s preparation from diketene and acetone , substituting acetone with a methyl-substituted carbonyl precursor might yield the 2,2,5 variant.
-
Thermal Cyclization: Flash pyrolysis of β-keto esters or amides, as demonstrated in acetylketene generation from 2,2,6-trimethyl-4H-1,3-dioxin-4-one , could be adapted to introduce methyl groups at position 5.
Anticipated Reactivity Patterns
-
Ring-Opening Reactions: Like its 2,2,6 counterpart , the 2,2,5-isomer may undergo thermal decomposition to release acetylketene, enabling cycloadditions with isocyanates or arylcyanates.
-
Nucleophilic Attack: The electron-deficient ketone group at position 4 could participate in condensations with amines or alcohols, forming β-ketoamides or esters .
Research Gaps and Future Directions
-
Synthetic Validation: Developing reliable routes to 2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one requires experimental verification.
-
Crystallographic Studies: X-ray diffraction of analogous compounds underscores the need for structural elucidation to confirm regiochemistry.
-
Biological Screening: Testing for bioactivity, inspired by the 2,2,6-isomer’s role in Hsp90 inhibitors , could reveal therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume